molecular formula C13H28N4O2 B009140 2-dodecyl-1-nitroguanidine CAS No. 101517-06-0

2-dodecyl-1-nitroguanidine

Cat. No.: B009140
CAS No.: 101517-06-0
M. Wt: 272.39 g/mol
InChI Key: WSWZXMIHHIYAMY-UHFFFAOYSA-N
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Description

2-Dodecyl-1-nitroguanidine (CAS: 101517-06-0, molecular formula: C₁₃H₂₈N₄O₂) is a nitroguanidine derivative characterized by a dodecyl (12-carbon) alkyl chain attached to the nitroguanidine moiety. The nitroguanidine group consists of a guanidine core (N≡C(NH₂)₂) modified with a nitro (-NO₂) substituent, which confers unique electronic and reactive properties.

The combination of a polar nitro-guanidine group and a nonpolar alkyl chain in this compound suggests dual functionality, possibly enabling interactions with both hydrophilic and hydrophobic environments.

Properties

CAS No.

101517-06-0

Molecular Formula

C13H28N4O2

Molecular Weight

272.39 g/mol

IUPAC Name

2-dodecyl-1-nitroguanidine

InChI

InChI=1S/C13H28N4O2/c1-2-3-4-5-6-7-8-9-10-11-12-15-13(14)16-17(18)19/h2-12H2,1H3,(H3,14,15,16)

InChI Key

WSWZXMIHHIYAMY-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCN=C(N)N[N+](=O)[O-]

Canonical SMILES

CCCCCCCCCCCCN=C(N)N[N+](=O)[O-]

Other CAS No.

101517-06-0

Synonyms

2-dodecyl-1-nitro-guanidine

Origin of Product

United States

Chemical Reactions Analysis

Guanidine, 3-dodecyl-1-nitro- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The compound can also participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Table 1: Comparative Overview of this compound and Structurally Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Trends Potential Applications
This compound C₁₃H₂₈N₄O₂ 272.4 Nitro-guanidine, dodecyl chain Low polarity solvents Agrochemicals, surfactants
BROMOPHENYLACETYLUREA Not provided* ~250–300 (estimated) Bromophenyl, acetylurea Moderate polarity Pharmaceuticals, herbicides
2-Methoxy-N-(4-propylcyclohexyl)aniline C₁₆H₂₅NO 247.4 Methoxy, aniline, cyclohexyl Polar aprotic solvents Liquid crystals, polymers
α-Ethyl-N-(2-oxazolin-2-yl)benzenemethanamine C₁₂H₁₆N₂O 204.3 Oxazoline, ethyl, benzenemine Polar solvents Catalysis, ligand synthesis
3-Aminomethyl-tetrahydrofuran C₅H₁₁NO 101.2 Tetrahydrofuran, aminomethyl Water-miscible Drug delivery, polymers

*Molecular formulas for some compounds are inferred from nomenclature.

Structural and Functional Analysis

a. BROMOPHENYLACETYLUREA
  • Key Differences : Contains a bromophenyl group (electron-withdrawing) and an acetylurea moiety instead of nitroguanidine. Urea derivatives are less basic than guanidines due to reduced resonance stabilization.
  • Reactivity : Bromine enhances electrophilicity, favoring nucleophilic substitution reactions. The acetylurea group may participate in hydrogen bonding, unlike the nitro-guanidine’s stronger dipole interactions.
  • Applications : Likely used in herbicidal or antimicrobial agents due to halogenated aromatic systems .
b. 2-Methoxy-N-(4-propylcyclohexyl)aniline
  • Key Differences : Features a methoxy (-OCH₃) group (electron-donating) and a bulky cyclohexyl substituent. Lacks the nitro-guanidine’s charged nitrogen centers.
  • Solubility : Higher polarity due to methoxy and aniline groups but reduced hydrophobicity compared to this compound.
  • Applications: Potential use in liquid crystals or polymer additives due to rigid aromatic and cyclohexyl structures .
c. α-Ethyl-N-(2-oxazolin-2-yl)benzenemethanamine
  • Key Differences : Oxazoline (5-membered heterocycle with O and N) introduces chelating capability, unlike the nitro-guanidine’s planar structure.
  • Reactivity : Oxazoline rings can undergo ring-opening polymerization or act as ligands in metal catalysis. The ethyl group adds steric hindrance.
  • Applications : Likely utilized in coordination chemistry or polymer science .
d. 3-Aminomethyl-tetrahydrofuran
  • Key Differences: Tetrahydrofuran (THF) is a polar ether, contrasting with the dodecyl chain’s hydrophobicity. The aminomethyl group provides a primary amine for nucleophilic reactions.
  • Solubility : High water solubility due to THF’s oxygen and amine group, unlike this compound’s lipid affinity.
  • Applications: Potential drug carrier or monomer for hydrophilic polymers .

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